1,2-Bis(sulfanyl)ethan-1-ol chemical properties and structure
1,2-Bis(sulfanyl)ethan-1-ol chemical properties and structure
An In-depth Technical Guide to 1,2-Ethanedithiol: Chemical Properties, Structure, and Applications
Disclaimer: The user query specified "1,2-Bis(sulfanyl)ethan-1-ol". However, extensive database searches indicate that this is likely a misnomer for the well-documented compound 1,2-Ethanedithiol . This guide will focus on the chemical properties, structure, and applications of 1,2-Ethanedithiol.
Introduction
1,2-Ethanedithiol, also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1] It is a colorless liquid with a strong, characteristic odor often compared to rotten cabbage.[2] This compound serves as a crucial building block in organic synthesis and as an effective ligand for metal ions.[2][3] Its utility is primarily derived from the presence of two thiol (-SH) functional groups on adjacent carbon atoms, which allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The structural identity of 1,2-Ethanedithiol is well-defined by various chemical identifiers.
| Identifier | Value |
| IUPAC Name | ethane-1,2-dithiol[4] |
| Synonyms | 1,2-Dimercaptoethane, Dithioglycol, Ethylene mercaptan[4] |
| Molecular Formula | C₂H₆S₂[1] |
| SMILES String | C(CS)S[4] |
| InChI Key | VYMPLPIFKRHAAC-UHFFFAOYSA-N[1] |
| CAS Number | 540-63-6[1] |
2D Structure:
Physicochemical Properties
The physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.
| Property | Value |
| Molecular Weight | 94.20 g/mol [4] |
| Appearance | Colorless liquid[2] |
| Density | 1.123 g/cm³[2] |
| Melting Point | -41 °C (-42 °F; 232 K)[2] |
| Boiling Point | 146 °C (295 °F; 419 K)[2] |
| Solubility in water | Slightly soluble[2] |
| Solubility in other solvents | Good solubility in most organic solvents[2] |
| Acidity (pKa) | ≈11[2] |
| Refractive Index (n_D^20) | 1.5589 (D-line, 25 °C)[2] |
Experimental Protocols
Synthesis of 1,2-Ethanedithiol
A common laboratory-scale synthesis of 1,2-Ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[2][4]
Methodology: Thiourea Alkylation-Hydrolysis [5]
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Reaction of 1,2-Dibromoethane with Thiourea: A mixture of 1,2-dibromoethane and thiourea is refluxed in a suitable solvent, such as ethanol. This reaction forms the intermediate ethylene diisothiuronium bromide.
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Hydrolysis: The isolated isothiuronium salt is then hydrolyzed with a strong base, like potassium hydroxide, by boiling under reflux. This step liberates the free dithiol and ammonia.
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Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid. The 1,2-Ethanedithiol is then isolated by steam distillation.
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Purification: The collected oily product is separated from the aqueous distillate, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.
A visual representation of this synthesis workflow is provided below.
Protection of Carbonyl Groups: Formation of 1,3-Dithiolanes
1,2-Ethanedithiol is widely used to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[2][6] This protection is stable under both acidic and basic conditions, and the carbonyl group can be regenerated when needed.
Methodology: Thioacetalization [7]
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Reaction Setup: The carbonyl compound and 1,2-Ethanedithiol (typically in slight excess) are dissolved in an inert solvent.
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Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, yttrium triflate) is added to the mixture.[7]
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Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The formation of water as a byproduct drives the reaction to completion, and its removal (e.g., by a Dean-Stark apparatus) can increase the yield.
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Work-up and Isolation: Upon completion, the reaction is quenched, and the 1,3-dithiolane product is isolated by extraction and purified by chromatography or distillation.
The logical relationship for this protective chemistry is illustrated below.
Application in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy, reactive species can be generated during the cleavage of protecting groups from certain amino acid side chains (e.g., tryptophan, cysteine, methionine).[8][9] 1,2-Ethanedithiol is often included in the cleavage cocktail as a scavenger to trap these reactive species, thereby preventing undesired side reactions and protecting the integrity of the synthesized peptide.[8][10][11]
Methodology: Use as a Scavenger in Peptide Cleavage [11]
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically containing a strong acid like trifluoroacetic acid (TFA) and a mixture of scavengers. A common combination is TFA, water, triisopropylsilane (TIS), and 1,2-Ethanedithiol (EDT).
-
Peptide Cleavage: The peptide-bound resin is treated with the freshly prepared cleavage cocktail.
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Incubation: The mixture is gently agitated for a specified period (e.g., 2-3 hours) to ensure complete cleavage of the peptide from the resin and removal of side-chain protecting groups.
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Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using a cold ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and byproducts.
Reactivity and Applications in Drug Development
The chemical reactivity of 1,2-Ethanedithiol is dominated by its two thiol groups. It can undergo oxidation to form cyclic disulfides and other oligomers.[4] As a bidentate ligand, it readily forms stable complexes with a variety of metal ions.[2]
In the context of drug development, the primary application of 1,2-Ethanedithiol is as a versatile building block and protecting agent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of 1,3-dithiolanes from aldehydes allows for the introduction of a nucleophilic carbon center after deprotonation, enabling carbon-carbon bond formation, a key step in the synthesis of many drug candidates.[4] Furthermore, its role as a scavenger in peptide synthesis is critical for the production of high-purity therapeutic peptides.[10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,2-Ethanedithiol [chemeurope.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. rsc.org [rsc.org]
